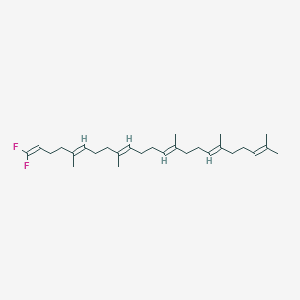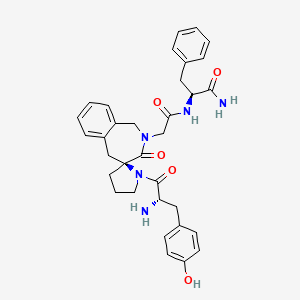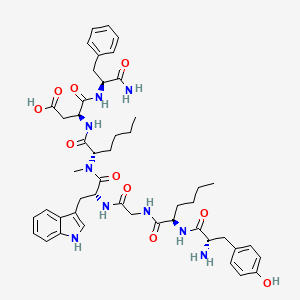
Tyr-D-Nle-Gly-D-Trp-NMeNle-Asp-Phe-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyr-D-Nle-Gly-D-Trp-NMeNle-Asp-Phe-NH2 is a synthetic peptide composed of a sequence of amino acids. This compound is notable for its potential applications in various fields, including medicinal chemistry and biological research. The sequence includes tyrosine, norleucine, glycine, tryptophan, and other amino acids, which contribute to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-D-Nle-Gly-D-Trp-NMeNle-Asp-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, ensuring consistency and scalability. Additionally, high-performance liquid chromatography (HPLC) is often used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tyr-D-Nle-Gly-D-Trp-NMeNle-Asp-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the tryptophan residue.
Reduction: Reduction reactions can occur at specific sites within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to modify its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: Dithiothreitol (DTT) or other thiol-based reducing agents.
Substitution Reagents: Specific amino acid derivatives or analogs.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue may result in the formation of kynurenine derivatives.
Scientific Research Applications
Tyr-D-Nle-Gly-D-Trp-NMeNle-Asp-Phe-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and receptor interactions.
Medicine: Explored for potential therapeutic applications, including as a drug candidate for targeting specific receptors.
Industry: Utilized in the development of diagnostic tools and imaging agents.
Mechanism of Action
The mechanism of action of Tyr-D-Nle-Gly-D-Trp-NMeNle-Asp-Phe-NH2 involves its interaction with specific molecular targets, such as receptors on cell surfaces. Upon binding to these receptors, the peptide can trigger a cascade of intracellular signaling pathways, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
DOTA-(D-Gln)3-Ala-Tyr-Gly-Trp-Nle-Asp-Phe-NH2: A similar peptide used in nuclear medicine for imaging and therapeutic purposes.
Dermorphin: A potent opioid peptide with a similar structure but different biological activity.
Uniqueness
Tyr-D-Nle-Gly-D-Trp-NMeNle-Asp-Phe-NH2 is unique due to its specific amino acid sequence and the presence of modified residues, such as N-methylated norleucine. These modifications can enhance its stability, binding affinity, and specificity for certain receptors, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C48H63N9O10 |
|---|---|
Molecular Weight |
926.1 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C48H63N9O10/c1-4-6-16-36(54-44(63)34(49)23-30-19-21-32(58)22-20-30)45(64)52-28-41(59)53-39(25-31-27-51-35-17-12-11-15-33(31)35)48(67)57(3)40(18-7-5-2)47(66)56-38(26-42(60)61)46(65)55-37(43(50)62)24-29-13-9-8-10-14-29/h8-15,17,19-22,27,34,36-40,51,58H,4-7,16,18,23-26,28,49H2,1-3H3,(H2,50,62)(H,52,64)(H,53,59)(H,54,63)(H,55,65)(H,56,66)(H,60,61)/t34-,36+,37-,38-,39+,40-/m0/s1 |
InChI Key |
KJQHRGYUFQCLJG-KOPATMAISA-N |
Isomeric SMILES |
CCCC[C@H](C(=O)NCC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N(C)[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C)C(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


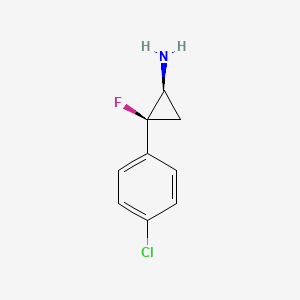
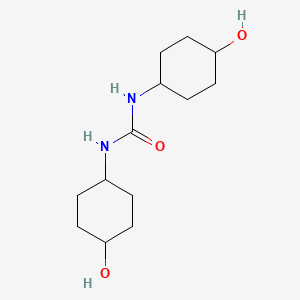
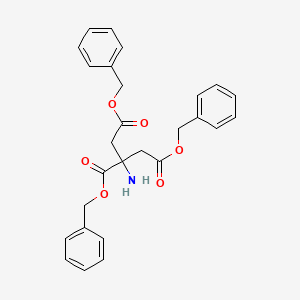
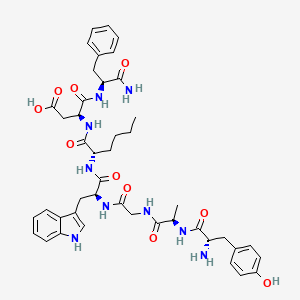
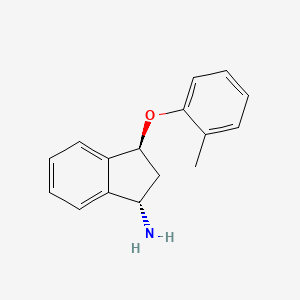
![5-[[2-(3-Carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B10853544.png)
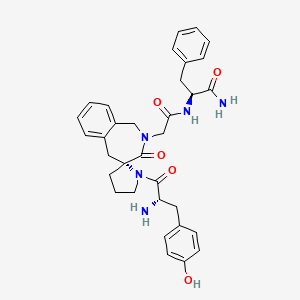
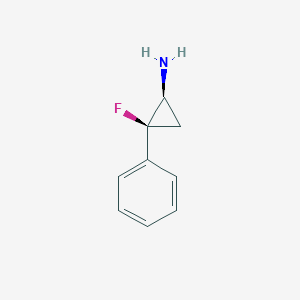
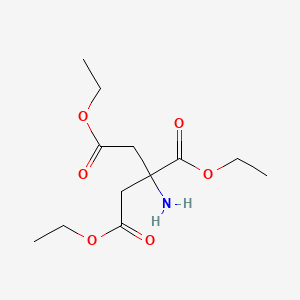

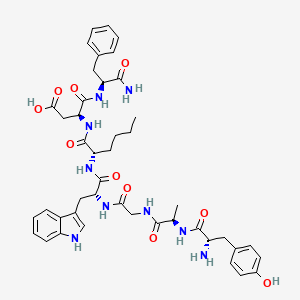
![1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B10853586.png)
